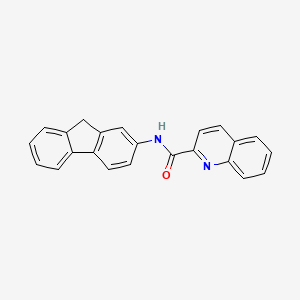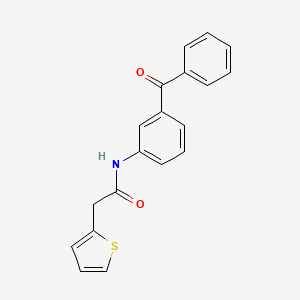![molecular formula C13H15NO5S B5616139 methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5616139.png)
methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as ESI-09, is a small molecule inhibitor that has been studied extensively for its therapeutic potential. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
Mécanisme D'action
The mechanism of action of methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its ability to inhibit the activity of the enzyme Porcupine, which is involved in the Wnt signaling pathway. This pathway plays a critical role in the development of cancer, and inhibiting it can lead to the suppression of tumor growth. In addition, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Moreover, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to modulate the activity of immune cells, leading to its immunomodulatory effects.
Biochemical and Physiological Effects:
methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to have several biochemical and physiological effects. In cancer research, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of tumor cells by targeting the Wnt signaling pathway. In addition, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to modulate the activity of immune cells, leading to its immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized with high yields and purity, making it suitable for use in scientific research. Moreover, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its therapeutic potential in various diseases, making it a promising candidate for further research. However, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, limiting its use in cell-based assays. In addition, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has poor solubility in water, making it difficult to use in in vivo studies.
Orientations Futures
There are several future directions for the research of methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One potential direction is to further explore its therapeutic potential in cancer research. This could involve studying its effects on different types of cancer and developing new formulations to improve its solubility. Another potential direction is to investigate its potential as a treatment for inflammatory and autoimmune diseases. This could involve studying its effects on different immune cells and developing new formulations to improve its efficacy. Moreover, future research could focus on developing new inhibitors that target the Wnt signaling pathway, building on the success of methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate.
Méthodes De Synthèse
The synthesis of methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the acid chloride derivative. The acid chloride then undergoes a reaction with ethylsulfonylamine to form the corresponding sulfonamide. Finally, the sulfonamide is treated with methyl chloroformate to yield methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. The synthesis of methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
Methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its therapeutic potential in various diseases. In cancer research, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of tumor cells by targeting the Wnt signaling pathway. This pathway plays a critical role in the development of cancer, and inhibiting it can lead to the suppression of tumor growth. In addition, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to have immunomodulatory effects, making it a potential treatment for autoimmune disorders.
Propriétés
IUPAC Name |
methyl 5-(ethylsulfonylamino)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-4-20(16,17)14-9-5-6-11-10(7-9)12(8(2)19-11)13(15)18-3/h5-7,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWUXYKVUKWAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC(=C2C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(ethylsulfonylamino)-2-methyl-1-benzofuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-furaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5616067.png)
![2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5616075.png)
![ethyl 4-[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]-1-piperidinecarboxylate](/img/structure/B5616078.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone](/img/structure/B5616088.png)
![1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5616093.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5616105.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5616106.png)
![2-isobutyl-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5616117.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5616118.png)

![benzyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B5616134.png)

![8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616144.png)